7-Chloroacetylimidazo[5,1-b]thiazole
Description
Molecular Architecture and Heterocyclic System Analysis
The compound’s core consists of a imidazo[5,1-b]thiazole system, a fused bicyclic structure featuring a five-membered imidazole ring (positions 1–2–3–4–5) and a six-membered thiazole ring (positions 5–6–7–8–9–10). The numbering follows IUPAC conventions for fused heterocycles, with the thiazole sulfur at position 7 and the imidazole nitrogen at position 1. The chloroacetyl group (-CO-CH2-Cl) is attached to position 7 of the thiazole ring, introducing electrophilic reactivity (Table 1).
Table 1: Key Structural Features of 7-Chloroacetylimidazo[5,1-b]thiazole
| Feature | Description |
|---|---|
| Core structure | Imidazo[5,1-b]thiazole (fused imidazole-thiazole) |
| Substituent | Chloroacetyl group at position 7 |
| Molecular formula | C₇H₅ClN₂OS |
| Molecular weight | 200.65 g/mol |
| Fused ring system | Bicyclic, planar with partial aromaticity |
The fused rings exhibit partial aromaticity due to delocalized π-electrons across the imidazole and thiazole moieties. Density functional theory (DFT) calculations on analogous systems suggest bond alternation, with shorter C-N bonds (1.32–1.35 Å) in the imidazole ring and longer C-S bonds (1.71 Å) in the thiazole component.
Properties
Molecular Formula |
C7H5ClN2OS |
|---|---|
Molecular Weight |
200.65 g/mol |
IUPAC Name |
2-chloro-1-imidazo[5,1-b][1,3]thiazol-7-ylethanone |
InChI |
InChI=1S/C7H5ClN2OS/c8-3-5(11)6-7-10(4-9-6)1-2-12-7/h1-2,4H,3H2 |
InChI Key |
NHMJEPMBAOAJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(N=CN21)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 7-Chloroacetylimidazo[5,1-b]thiazole can be contextualized through comparisons with related imidazo-thiazole derivatives. Key compounds are summarized in Table 1, followed by detailed analysis.
Table 1: Comparison of Imidazo-Thiazole Derivatives
Structural and Electronic Differences
- This may influence solubility and binding to hydrophobic enzyme pockets .
- Substituent Effects : The chloroacetyl group at position 7 introduces a reactive ketone moiety, enabling nucleophilic interactions (e.g., with cysteine residues in enzymes). In contrast, 2-chloro-6-p-Cl-Ph-imidazo[2,1-b]thiazole relies on aryl and halogen substituents for hydrophobic and van der Waals interactions .
Pharmacological Activity
- Antimicrobial Potential: Chloro-substituted imidazo[2,1-b]thiazoles, such as 2-chloro-6-p-Cl-Ph-imidazo[2,1-b]thiazole, demonstrate potent antitubercular activity (MIC: 1.56 µg/mL) by targeting mycobacterial cell wall synthesis . The chloroacetyl group in the [5,1-b] isomer may similarly disrupt microbial enzymes but requires empirical validation.
- Anticancer Activity : 6-Cl-imidazo[2,1-b]thiazole derivatives act as FtsZ inhibitors, disrupting bacterial cell division (IC₅₀: 2–8 µM) . The electrophilic chloroacetyl group in this compound could analogously inhibit eukaryotic kinases involved in cancer signaling.
- Synthetic Accessibility: Synthesis of imidazo[5,1-b]thiazoles often involves cyclization of 2-aminothiazoles with α-halo carbonyl compounds, as seen in the preparation of 3-aminomethylimidazo[5,1-b]thiazole . Similar routes using chloroacetyl chloride may apply to the target compound.
Stability and Reactivity
Imidazo[2,1-b]thiazoles are generally more stable than their thiazine analogs due to aromatic stabilization . The [5,1-b] isomer’s stability remains understudied, but its chloroacetyl group may confer hydrolytic susceptibility compared to inert halogen substituents in [2,1-b] derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 7-chloroacetylimidazo[5,1-b]thiazole, and how are intermediates characterized?
- Methodology : A common approach involves multi-step reactions starting with halogenated thiazole precursors. For example, chloroacetylation of aminothiazole derivatives (e.g., 2-aminobenzothiazole) using chloroacetyl chloride under reflux conditions in ethanol generates intermediates, which are then cyclized to form the imidazo[5,1-b]thiazole core. Key intermediates are characterized via IR (e.g., C=O stretch at ~1637 cm⁻¹) and ¹H-NMR (e.g., singlet for –NH at ~8.4 ppm) .
- Validation : Thin-layer chromatography (TLC) and melting point analysis are used to monitor reaction progress and purity .
Q. How do reaction conditions influence the yield of imidazo[5,1-b]thiazole derivatives?
- Optimization : Solvent-free conditions with Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) at 80°C significantly improve yields (90–96%) compared to traditional catalysts like AlCl₃ (32%) or polyphosphoric acid (51%). Temperature and catalyst choice are critical for intramolecular cyclization efficiency .
- Data : See Table 1 in for comparative yields under varying catalysts and temperatures.
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Analytical Workflow :
- IR Spectroscopy : Confirms carbonyl (C=O) and amine (N–H) functional groups.
- ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons, acetyl groups) and carbon backbone.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency for synthesizing imidazo[5,1-b]thiazole derivatives?
- Case Study : Methanesulfonic acid fails to catalyze cyclization, while Eaton’s reagent succeeds due to its dual acid-activation and dehydrating properties. Systematic screening of Brønsted/Lewis acids under solvent-free conditions is recommended to identify optimal conditions .
- Recommendation : Use kinetic studies (e.g., time-yield profiles) and DFT calculations to probe reaction mechanisms and transition states .
Q. What strategies enhance the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Substituents at the C-5 position (e.g., methylsulfonyl groups) improve COX-2 selectivity and anti-inflammatory potency .
- Hybrid scaffolds (e.g., indole-imidazo[2,1-b]thiazole) reduce LPS-induced TNF-α and IL-6 production in RAW264.7 cells .
Q. How can in silico tools predict ADMET properties for imidazo[5,1-b]thiazole derivatives?
- Protocol :
Use admetSAR for toxicity prediction (e.g., hepatotoxicity, Ames mutagenicity).
Apply SwissADME to estimate solubility, bioavailability, and blood-brain barrier penetration.
Validate predictions with in vitro assays (e.g., microsomal stability) .
Q. What experimental and computational methods validate target engagement in anticancer studies?
- Integration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
